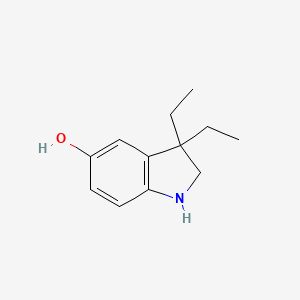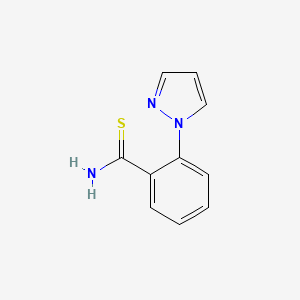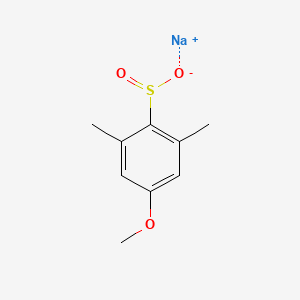
1-(1-Ethynylcyclopropyl)-3-fluorobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1-Ethynylcyclopropyl)-3-fluorobenzene is an organic compound that belongs to the family of cyclopropylbenzenes It is characterized by the presence of a cyclopropyl group attached to a benzene ring, with an ethynyl group and a fluorine atom substituting the hydrogen atoms on the cyclopropyl and benzene rings, respectively
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Ethynylcyclopropyl)-3-fluorobenzene typically involves the reaction of 1-cyclopropylbenzene with ethynylating agents under specific conditions. One common method is the reaction of 1-cyclopropylbenzene with acetylene in the presence of a copper catalyst, which facilitates the substitution of a hydrogen atom on the cyclopropyl group with an ethynyl group . The reaction conditions often include elevated temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
化学反应分析
Types of Reactions
1-(1-Ethynylcyclopropyl)-3-fluorobenzene undergoes various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form cyclopropyl derivatives.
Substitution: The fluorine atom on the benzene ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes and ketones.
Reduction: Formation of cyclopropyl derivatives with reduced ethynyl groups.
Substitution: Formation of substituted benzene derivatives with various functional groups replacing the fluorine atom.
科学研究应用
1-(1-Ethynylcyclopropyl)-3-fluorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and
属性
分子式 |
C11H9F |
|---|---|
分子量 |
160.19 g/mol |
IUPAC 名称 |
1-(1-ethynylcyclopropyl)-3-fluorobenzene |
InChI |
InChI=1S/C11H9F/c1-2-11(6-7-11)9-4-3-5-10(12)8-9/h1,3-5,8H,6-7H2 |
InChI 键 |
RXVOOWWQMIHTBT-UHFFFAOYSA-N |
规范 SMILES |
C#CC1(CC1)C2=CC(=CC=C2)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-Methoxy-1-oxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13155572.png)
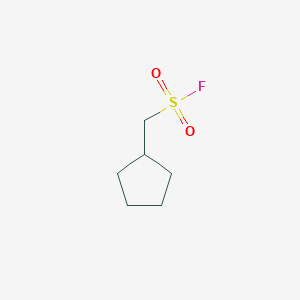
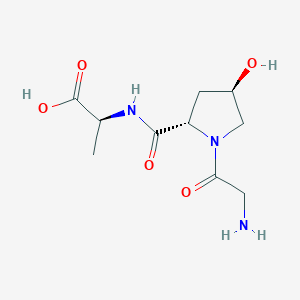
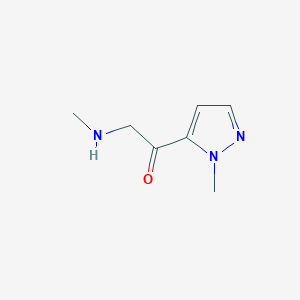
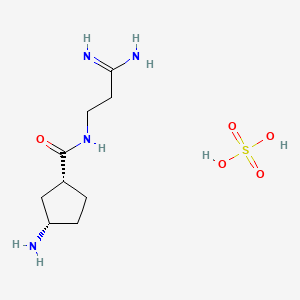

![1-[3-(Methylsulfanyl)propyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13155608.png)

![Tert-butyl 3-amino-4-[2-(trifluoromethyl)phenyl]piperidine-1-carboxylate](/img/structure/B13155619.png)

